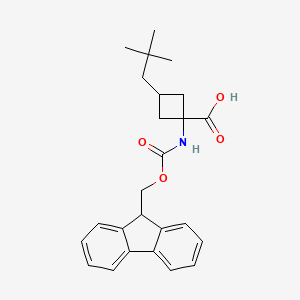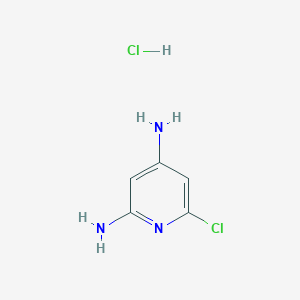![molecular formula C14H20N2O2 B2403710 (NE)-N-[[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine CAS No. 135779-00-9](/img/structure/B2403710.png)
(NE)-N-[[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Hydroxylamine Derivatives in Organic Synthesis
Hydroxylamine derivatives are pivotal in organic synthesis, particularly in reactions like Michael addition and cycloaddition. For example, hydroxylamine hydrochloride has been reported to participate in Michael reactions on specific moieties, leading to the synthesis of benzimidazole derivatives, highlighting its utility in constructing complex organic molecules with potential applications in drug discovery and material science (El Azzaoui et al., 2006).
Antimicrobial Applications
Compounds synthesized from hydroxylamine hydrochloride have been evaluated for their antimicrobial activity, indicating their potential use in developing new antimicrobial agents. A study on novel dihydropyrimidine-5-carboxylic acids prepared using hydroxylamine hydrochloride showed significant to moderate antibacterial and antifungal activities (Shastri & Post, 2019).
Biomedical Research
Hydroxylamine derivatives have been explored for biomedical applications, including imaging and understanding cellular processes. For instance, the use of hydrophobic radiofluorinated derivatives of hydroxylamine derivatives in positron emission tomography (PET) imaging to detect neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease offers insights into the diagnostic applications of these compounds (Shoghi-Jadid et al., 2002).
Material Science
Hydroxylamine derivatives have been utilized in material science for synthesizing novel materials with specific properties. A study on the synthesis and mesomorphic properties of heterocyclic pyridine-based liquid crystals incorporating hydroxylamine derivatives showcases their potential in developing new liquid crystal materials for display technologies (Ong et al., 2018).
Environmental Applications
Research has also focused on the environmental applications of hydroxylamine derivatives, particularly in water treatment and pollution remediation. The synthesis of a novel functionalized resin containing hydrophilic motifs of aminomethylphosphonate and hydrophobic pendants for the simultaneous removal of heavy metals and organic dyes from water demonstrates the versatility of hydroxylamine derivatives in addressing environmental challenges (Ali et al., 2017).
Mecanismo De Acción
Mode of Action
It’s known that dioxime compounds can form complexes with metal ions, which could potentially interfere with the function of metalloproteins or other metal-dependent biological processes .
Action Environment
The action, efficacy, and stability of 2,4,6-triethylisophthalaldehyde dioxime can be influenced by various environmental factors . These could include pH, temperature, presence of other compounds, and specific characteristics of the biological environment. For instance, the presence of metal ions could potentially influence the activity of this compound due to its ability to form complexes with metals .
Propiedades
IUPAC Name |
(NE)-N-[[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-10-7-11(5-2)14(9-16-18)12(6-3)13(10)8-15-17/h7-9,17-18H,4-6H2,1-3H3/b15-8+,16-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCZCIUCJDTVGQ-BVXMOGEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1C=NO)CC)C=NO)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C(=C1/C=N/O)CC)/C=N/O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-diethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2403631.png)


![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2403634.png)
amine dihydrochloride](/img/no-structure.png)




![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2403643.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride](/img/structure/B2403647.png)
![4-isobutyl-N-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2403649.png)
